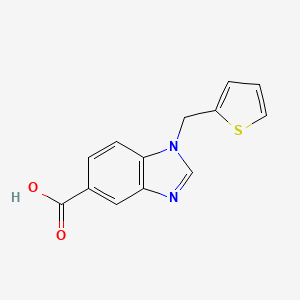

![molecular formula C13H13N5O B1460985 5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-56-7](/img/structure/B1460985.png)

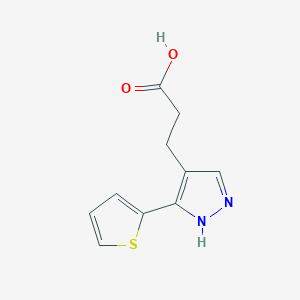

5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Overview

Description

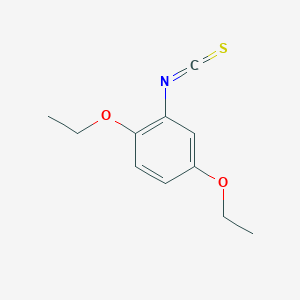

This compound is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . Pyrazolo[3,4-d]pyrimidin-4-ones are a class of compounds that have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .

Synthesis Analysis

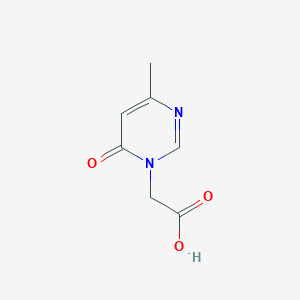

The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound is related to the structure of pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system. It is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications

Antimicrobial and Anticancer Applications

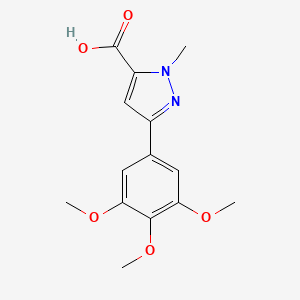

A notable application of pyrazolo[3,4-d]pyrimidin-4-one derivatives includes their investigation as potential antimicrobial and anticancer agents. Researchers synthesized a series of novel compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which were evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity, indicating their potential in drug development for cancer treatment and infection control (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Further research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in medicinal chemistry, particularly in the development of compounds with cytotoxic properties against cancer cell lines and inhibitory effects on enzymes involved in inflammatory processes (Rahmouni et al., 2016).

Microwave-assisted Synthesis

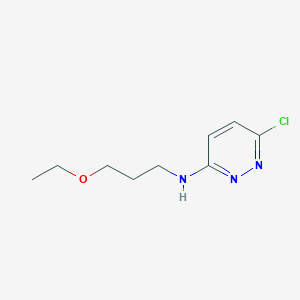

In another study, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed, utilizing microwave irradiation. This method underscores the importance of innovative synthetic approaches in enhancing the efficiency and selectivity of producing pyrazolo[3,4-d]pyrimidin-4-one derivatives, which could be pivotal in the rapid development of new therapeutic agents (Ng, Tiekink, & Dolzhenko, 2022).

Heterocyclic Chemistry Contributions

Additionally, pyrazolo[3,4-d]pyrimidin-4-ones have been central in the synthesis of new 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing the compound's role in expanding the heterocyclic chemistry domain. These efforts contribute to the broader search for novel compounds with potential pharmaceutical applications, highlighting the chemical's significance in drug discovery and development (Zhidkov et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological potential, investigation of its mechanism of action, and detailed analysis of its physical and chemical properties. Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .

Mechanism of Action

- However, given its structural similarity to other indole derivatives, it may interact with receptors or enzymes related to inflammation, cell growth, or metabolic processes .

- For instance, indole derivatives have been reported to exhibit anti-inflammatory effects by reducing proinflammatory cytokines (such as tumor necrosis factor-alpha, TNFα) and increasing anti-inflammatory cytokines (such as interleukin 10, IL-10) .

- Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and antioxidant effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity, solubility). It likely enters the bloodstream via oral or parenteral routes. Once absorbed, it may distribute to tissues and organs, potentially crossing the blood-brain barrier. Liver enzymes may metabolize the compound, converting it into metabolites. Elimination occurs primarily through renal excretion or hepatic metabolism. Factors affecting bioavailability include solubility, stability, and metabolism .

Its potential therapeutic applications and environmental considerations warrant exploration in future studies . 🌟

properties

IUPAC Name |

5-amino-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-8-3-4-10(5-9(8)2)18-12-11(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVEYMJBSQAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201142326 | |

| Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1105189-56-7 | |

| Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)

![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)